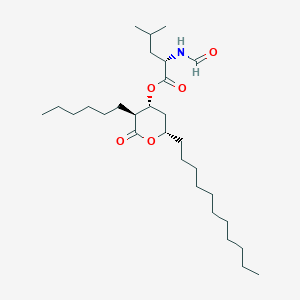

N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester

Description

Properties

IUPAC Name |

[(3S,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24-21-27(25(28(32)34-24)19-17-10-8-6-2)35-29(33)26(30-22-31)20-23(3)4/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWNIYFHQZQPBP-YIPNQBBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130793-27-0 | |

| Record name | N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130793270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-FORMYL-L-LEUCINE (3S,4R,6S)-3-HEXYL-2-OXO-6-UNDECYLTETRAHYDRO-2H-PYRAN-4-YL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WU82B0SW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester is a compound of significant interest in biochemical and pharmacological research due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse sources including case studies and experimental data.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

- Molecular Formula : C29H53NO5

- Molecular Weight : 495.73 g/mol

- CAS Number : 130793-27-0

The specific stereochemistry of the compound is crucial for its biological activity, particularly in interactions with biological receptors.

N-formylated peptides like N-Formyl-L-leucine play a role in chemotaxis, particularly in the recruitment of neutrophils to sites of inflammation. The mechanism involves binding to formyl peptide receptors (FPRs) on immune cells, which triggers intracellular signaling pathways leading to cellular responses such as migration and activation.

Key Findings:

- Chemotactic Activity : N-formylated peptides have been shown to stimulate chemotaxis in neutrophils, which is essential for immune response. Studies indicate that compounds with similar structures can enhance neutrophil migration towards inflammatory sites .

- Receptor Specificity : The high degree of structural specificity in formylated peptides suggests they interact with dedicated receptor systems distinct from other chemotactic factors .

Biological Activity Overview

The biological activities associated with N-formyl-L-leucine include:

- Neutrophil Activation : Induces superoxide production and calcium mobilization in neutrophils.

- Inflammatory Response Modulation : Acts as a "find-me" signal released by damaged cells, attracting phagocytes to clear debris .

Case Studies

Several studies have explored the biological implications of N-formylated peptides:

- Study on Chemotaxis :

- Impact on Disease Models :

Research Findings Summary

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

N-Formyl-L-leucine derivatives are being investigated for their potential use as intermediates in the synthesis of pharmacologically active compounds. The formyl group can serve as a protecting group for amino acids during peptide synthesis, allowing for more efficient production of complex molecules. For instance, N-formylated amino acids have been utilized in the synthesis of peptide-based drugs, which are crucial in treating various diseases including cancer and diabetes .

1.2 Anti-inflammatory Agents

Research indicates that N-formyl peptides, including N-formyl-L-leucine, may play a role in modulating inflammatory responses. These peptides interact with formyl peptide receptors (FPRs) on leukocytes, influencing chemotaxis and cytokine release . This interaction suggests potential therapeutic applications in managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Biochemical Research

2.1 Enzyme Substrates

N-Formyl-L-leucine has been identified as a substrate for specific enzymes involved in amino acid metabolism. Studies have shown that enzymes like dioxygenases can selectively hydroxylate N-substituted amino acids, leading to the production of valuable metabolites . This enzymatic activity is essential for understanding metabolic pathways and developing biocatalysts for industrial applications.

2.2 Structural Biology

The crystal structure of N-formyl-L-leucine derivatives has been analyzed to understand their interactions with biological macromolecules. Such studies provide insights into the molecular basis of enzyme specificity and substrate recognition, which are critical for rational drug design .

Material Science Applications

3.1 Polymer Chemistry

N-Formyl-L-leucine derivatives are being explored as building blocks for the synthesis of novel polymers. Their unique structural features enable the formation of biocompatible materials suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds . The ability to functionalize these polymers with bioactive compounds enhances their therapeutic potential.

3.2 Surface Modification

In materials science, N-formyl-L-leucine can be used to modify surfaces to improve biocompatibility and reduce protein adsorption. This application is particularly relevant in the development of medical devices that require integration with biological tissues .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the compound be experimentally confirmed?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

- NMR : Analyze coupling constants (e.g., ) in H NMR to determine diastereotopic proton relationships and spatial arrangements. For example, the (3S,4R,6S) configuration can be inferred from vicinal coupling patterns in the pyran ring .

- X-ray crystallography : Resolve absolute stereochemistry via single-crystal diffraction, leveraging heavy-atom derivatization if necessary. The compound’s SMILES string (C(CCCCC)[C@H]1C@H provides critical stereodescriptors for validation .

Q. What chromatographic methods are optimal for purity analysis?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

- Column : C18 stationary phase, 5 µm particle size, 250 mm length.

- Mobile phase : Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) to resolve degradation products.

- Validation : Compare retention times against USP-certified reference standards (e.g., Orlistat-related Compound D, as noted in USP Pharmacopeial Forum data) . Adjust pH to 2.5–3.0 to minimize peak tailing .

Q. How should the compound be stored to prevent degradation?

- Methodology : Store at –20°C under inert gas (e.g., argon) in amber glass vials.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. The compound is prone to hydrolysis at the ester linkage; lyophilization or formulation with desiccants (e.g., silica gel) enhances stability .

Advanced Research Questions

Q. How do stereoisomers of the compound impact its enzymatic inhibition activity?

- Methodology :

- Synthesis : Prepare epimeric analogs (e.g., 3R,4S,6R) using chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) .

- Assays : Test inhibitory activity against pancreatic lipase (a target of Orlistat analogs) using a fluorometric substrate (e.g., 4-methylumbelliferyl oleate). Compare IC values of isomers to establish structure-activity relationships (SAR) .

- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate stereochemistry with binding affinity to the enzyme’s catalytic triad .

Q. How can conflicting HPLC retention data for co-eluting impurities be resolved?

- Methodology :

- Orthogonal techniques : Pair RP-HPLC with hydrophilic interaction chromatography (HILIC) or chiral stationary phases to separate structurally similar impurities .

- Mass spectrometry (MS) : Use high-resolution LC-MS (e.g., Q-TOF) to differentiate impurities by exact mass (e.g., m/z 495.73 vs. 498.75 for deuterated analogs) .

- Statistical analysis : Apply principal component analysis (PCA) to retention time datasets from multiple batches to identify outlier peaks .

Q. What strategies validate the compound as a degradation product in formulation studies?

- Methodology :

- Forced degradation : Expose the parent drug (e.g., Orlistat) to stress conditions (heat, light, pH extremes) and monitor formation of the target compound via LC-MS.

- Isotopic labeling : Synthesize a C-labeled analog to track degradation pathways using tandem MS fragmentation patterns .

- Kinetic modeling : Use Arrhenius plots to predict degradation rates under shelf-life storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.